molecular formula C9H17NO2 B13273135 6-(Propan-2-yl)piperidine-3-carboxylic acid

6-(Propan-2-yl)piperidine-3-carboxylic acid

Cat. No.: B13273135
M. Wt: 171.24 g/mol
InChI Key: HUIAXIUDHOOQSZ-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a propan-2-yl group at the 6th position and a carboxylic acid group at the 3rd position. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of piperidine derivatives under specific conditions. For instance, the hydrogenation process can be catalyzed by palladium, leading to the formation of piperidinones, which can then be further functionalized to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient conversion of starting materials into the target compound .

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(Propan-2-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Propan-2-yl)piperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

6-propan-2-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

HUIAXIUDHOOQSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CN1)C(=O)O

Origin of Product

United States

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